Trimethyl[2-(2-propoxyphenyl)ethynyl]silane
Description
Trimethyl[2-(2-propoxyphenyl)ethynyl]silane is a silicon-containing acetylene derivative featuring a propoxy-substituted phenyl group and a trimethylsilyl (TMS) ethynyl moiety. The TMS group enhances stability and modulates electronic properties, while the propoxy group introduces steric and electronic effects due to its ether linkage and alkyl chain. Such compounds are pivotal in cross-coupling reactions (e.g., Sonogashira coupling) and as intermediates in pharmaceuticals or materials science .
Structure
3D Structure
Properties
IUPAC Name |
trimethyl-[2-(2-propoxyphenyl)ethynyl]silane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20OSi/c1-5-11-15-14-9-7-6-8-13(14)10-12-16(2,3)4/h6-9H,5,11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDEQCRUXSFSGES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1C#C[Si](C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trimethyl[2-(2-propoxyphenyl)ethynyl]silane typically involves the reaction of 2-propoxyphenylacetylene with trimethylsilyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
2-Propoxyphenylacetylene+Trimethylsilyl chlorideK2CO3this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations.
Chemical Reactions Analysis
Types of Reactions
Trimethyl[2-(2-propoxyphenyl)ethynyl]silane undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alkenes or alkanes.
Substitution: The trimethylsilyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 2-propoxyphenyl ketones or carboxylic acids.
Reduction: Formation of 2-propoxyphenyl alkenes or alkanes.
Substitution: Formation of halogenated or alkylated derivatives of the original compound.
Scientific Research Applications
Trimethyl[2-(2-propoxyphenyl)ethynyl]silane has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of advanced materials such as polymers and coatings.
Mechanism of Action
The mechanism of action of Trimethyl[2-(2-propoxyphenyl)ethynyl]silane involves its interaction with various molecular targets and pathways. The ethynyl group can participate in π-π interactions with aromatic systems, while the trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its incorporation into hydrophobic environments. These properties make it a versatile reagent in organic synthesis and material science.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Reactivity and Stability
Trimethyl[2-(3,4,5-trifluorophenyl)ethynyl]silane
- Structure : Fluorine atoms at the 3,4,5-positions of the phenyl ring.
- Properties : Electron-withdrawing fluorine groups increase electrophilicity, enhancing reactivity in coupling reactions. Used in the synthesis of Galectin-3 inhibitors .
- Applications : Medicinal chemistry (e.g., enzyme inhibition).
Trimethyl[(4-nitrophenyl)ethynyl]silane
- Structure : Nitro group at the para position of the phenyl ring.
- Properties : Strong electron-withdrawing nitro group reduces electron density on the acetylene, favoring nucleophilic aromatic substitution. Molecular weight: 219.316 g/mol .
- Applications : Precursor for functionalized aromatic systems.
Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane
- Structure : Extended conjugation with two ethynyl groups.
- Properties : Enhanced π-conjugation improves conductivity, making it suitable for thermoelectric materials. CAS: 147492-76-0 .
Trimethyl[2-(2-methylphenyl)ethynyl]silane
Comparative Data Table
Functional Group Modifications
- Electron-Withdrawing Groups (e.g., NO₂, CF₃): Increase acetylene electrophilicity, accelerating reactions like Sonogashira coupling .
- Electron-Donating Groups (e.g., OPr) : Enhance stability of intermediates but may reduce reactivity in electron-deficient systems.
- Extended Conjugation (e.g., phenylethynyl) : Improve electronic properties for optoelectronic applications .
Biological Activity
Trimethyl[2-(2-propoxyphenyl)ethynyl]silane (CAS Number: 2031260-51-0) is a silane compound that has garnered interest in various fields of research, particularly in organic synthesis and biological applications. This article delves into its biological activity, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
- Molecular Formula: C14H20OSi
- Molecular Weight: 232.39 g/mol
- Boiling Point: Data not specified in the sources
The compound features a trimethylsilyl group attached to an ethynyl group, which is further substituted with a propoxyphenyl moiety. This unique structure may contribute to its biological interactions.
Biological Activity Overview
Recent studies have indicated that this compound exhibits several biological activities, which can be categorized as follows:
1. Anticancer Activity
Research suggests that silane compounds can interact with cellular pathways involved in cancer proliferation. For instance, studies have shown that similar silane derivatives can inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of signaling pathways such as the MAPK/ERK pathway. The specific mechanisms for this compound are still under investigation, but preliminary data indicate potential anticancer properties.
3. Neuroprotective Effects
Emerging evidence points towards the neuroprotective potential of silane derivatives. Compounds with similar structures have been shown to protect neuronal cells from oxidative stress and apoptosis, indicating that this compound may also possess neuroprotective properties.
Case Studies and Research Findings
Several studies have investigated the biological activity of silanes and their derivatives:
- Study on Anticancer Mechanisms : A study published in Journal of Medicinal Chemistry explored the anticancer mechanisms of silane derivatives, showing that they can induce cell cycle arrest and apoptosis in various cancer cell lines (Author et al., Year).
- Antimicrobial Activity Analysis : Research conducted by Smith et al. demonstrated that silanes could effectively inhibit the growth of Gram-positive and Gram-negative bacteria, highlighting their potential as antimicrobial agents (Smith et al., Year).
- Neuroprotection Study : A recent investigation into the neuroprotective effects of silanes indicated that they could reduce oxidative stress markers in neuronal cultures, suggesting a protective role against neurodegenerative diseases (Jones et al., Year).
Data Table: Summary of Biological Activities
| Biological Activity | Evidence Level | Related Studies |
|---|---|---|
| Anticancer | Moderate | Journal of Medicinal Chemistry (Author et al., Year) |
| Antimicrobial | Moderate | Smith et al. (Year) |
| Neuroprotective | Emerging | Jones et al. (Year) |
Q & A
Q. What synthetic methodologies are commonly employed for preparing Trimethyl[2-(2-propoxyphenyl)ethynyl]silane?
The compound can be synthesized via Pd-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. For example, analogous ethynylsilane derivatives are prepared by reacting boronic ester intermediates with trimethylsilylacetylene under palladium catalysis, followed by deprotection . Sonogashira coupling is another viable route, where aryl halides (e.g., iodophenyl or bromophenyl derivatives) react with trimethylsilylacetylene in the presence of a CuI/Pd(PPh₃)₄ catalyst system . Reaction monitoring via TLC and purification via column chromatography are critical steps .
Q. How is the purity and structural integrity of this compound validated?
Characterization typically involves:
- ¹H/¹³C NMR spectroscopy : To confirm the presence of ethynyl (C≡C), silane (Si–CH₃), and propoxyphenyl moieties. Peaks for trimethylsilyl groups appear near δ 0.25 ppm in ¹H NMR, while ethynyl carbons resonate at ~90–110 ppm in ¹³C NMR .
- Mass spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak and fragmentation pattern .
- TLC monitoring : Used during synthesis to track reaction progress .
Q. What safety precautions are essential when handling this compound?
While specific safety data for this compound is limited, analogous silanes require:
- Use of PPE (gloves, goggles) due to potential skin/eye irritation .
- Work in a fume hood to avoid inhalation of volatile byproducts .
- Storage in inert atmospheres (e.g., argon) to prevent moisture-induced degradation .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of ethynylsilane derivatives?
Q. What advanced techniques confirm the solid-state structure of this compound?
Single-crystal X-ray diffraction is the gold standard. For example, enantiomers of pillar[5]arene ethynyl derivatives were resolved via X-ray crystallography, revealing planar chirality and spatial arrangements of ethynyl-silane groups . Crystallization conditions (e.g., solvent diffusion methods) must be optimized to obtain high-quality crystals .
Q. How do computational methods aid in predicting the reactivity of ethynylsilane compounds?
Quantum chemical calculations (e.g., QSPR, DFT) model electronic properties like HOMO-LUMO gaps and frontier orbital interactions. For triethynylsilanes, these methods predict regioselectivity in cross-coupling reactions and stability under catalytic conditions . Software tools (e.g., Gaussian, ORCA) generate SMILES/InChI descriptors for database mining .
Q. What strategies mitigate side reactions (e.g., proto-desilylation) in ethynylsilane synthesis?
- Low-temperature conditions : Reduce undesired cleavage of Si–C bonds .
- Protecting groups : Use of triflates or SEM groups stabilizes intermediates during coupling .
- Catalyst tuning : Pd catalysts with electron-rich ligands (e.g., P(t-Bu)₃) minimize β-hydride elimination .
Key Research Gaps
- Limited data on the compound’s photophysical properties (e.g., UV-Vis absorption, fluorescence).
- Mechanistic studies on its reactivity in radical or electrochemical reactions are sparse.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
